N-Aminosuccinimide Hydrochloride
CAS No.: 108906-15-6
Cat. No.: VC20758012
Molecular Formula: C4H7ClN2O2
Molecular Weight: 150.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 108906-15-6 |
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Molecular Formula | C4H7ClN2O2 |
Molecular Weight | 150.56 g/mol |
IUPAC Name | 1-aminopyrrolidine-2,5-dione;hydrochloride |
Standard InChI | InChI=1S/C4H6N2O2.ClH/c5-6-3(7)1-2-4(6)8;/h1-2,5H2;1H |
Standard InChI Key | SRKWEKIPNNNHSG-UHFFFAOYSA-N |
SMILES | C1CC(=O)N(C1=O)N.Cl |
Canonical SMILES | C1CC(=O)N(C1=O)N.Cl |
Introduction
Physical and Chemical Properties
N-Aminosuccinimide Hydrochloride exhibits distinctive physical and chemical properties that define its behavior in various environments and applications. The core properties are summarized in the following comprehensive table:
Property | Value/Description |
---|---|
CAS Registry Number | 108906-15-6 |
Molecular Formula | C₄H₇ClN₂O₂ or C₄H₆N₂O₂·HCl |
Molecular Weight | 150.562 g/mol |
IUPAC Name | 1-aminopyrrolidine-2,5-dione;hydrochloride |
Physical State (20°C) | Solid |
Appearance | White to yellow crystalline powder |
Melting Point | Not available in current literature |
Solubility | Soluble in water |
InChI Key | SRKWEKIPNNNHSG-UHFFFAOYSA-N |
SMILES Notation | C1CC(=O)N(C1=O)N.Cl |
PubChem CID | 12480332 |
The compound is a white to yellow crystalline powder that demonstrates solubility in water, a property that enhances its utility in aqueous reaction conditions. Its molecular structure features a cyclic imide backbone with an attached amino group, forming a hydrochloride salt .
Chemical Reactivity and Stability
Understanding the reactivity and stability of N-Aminosuccinimide Hydrochloride is essential for its effective application in chemical research and synthesis. The available data indicates specific conditions that affect its stability and reactivity patterns.
Stability Considerations
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Exposure to moisture - The hygroscopic nature of the compound means it readily absorbs water from the atmosphere, potentially affecting its chemical integrity and reactivity
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Heat exposure - The compound is designated as heat-sensitive, suggesting that elevated temperatures can lead to decomposition or degradation of the molecule
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Oxidative conditions - Like many organic compounds, exposure to strong oxidizing agents can lead to undesired oxidation reactions
Under normal storage and handling conditions with appropriate precautions, the compound maintains stability and can be effectively preserved for laboratory use .
Applications and Uses
N-Aminosuccinimide Hydrochloride serves specific functions in chemical research and synthetic applications. While detailed information about its applications is somewhat limited in the available search results, several potential uses can be inferred from its chemical structure and properties.
Laboratory Applications
The primary documented use of N-Aminosuccinimide Hydrochloride is as a laboratory reagent. This classification encompasses a broad range of potential applications in organic synthesis and chemical research . Potential laboratory applications may include:
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Serving as a source of nucleophilic nitrogen in heterocyclic synthesis
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Functioning as a building block in the construction of more complex nitrogen-containing compounds
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Acting as a potential catalyst or reagent in specific organic transformations
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Providing a protected form of hydrazine-like reactivity
The compound's specific structural features, particularly the N-N bond between the ring nitrogen and the amino group, suggest utility in creating complex nitrogen-containing architectures that may have relevance in pharmaceutical development and materials science .
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